molecular formula C16H13N7O B2591527 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1203104-85-1

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2591527
CAS RN: 1203104-85-1
M. Wt: 319.328
InChI Key: ISNKLTMDARCXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazole and benzimidazole are both heterocyclic compounds . Tetrazole is a class of five-membered ring compounds known for their explosive properties and use in various chemical reactions . Benzimidazole is a fused aromatic compound and is part of several important biomolecules, including vitamins and nucleic acids .


Molecular Structure Analysis

The molecular structure of a compound with both tetrazole and benzimidazole groups would likely have interesting properties due to the presence of multiple nitrogen atoms and aromatic rings . These groups can participate in various chemical reactions and form complex structures .


Chemical Reactions Analysis

Tetrazole and benzimidazole derivatives are known to participate in a wide range of chemical reactions . They can act as ligands in coordination chemistry, participate in hydrogen bonding, and undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide” would depend on its specific structure. Tetrazole compounds are generally stable but can decompose explosively when heated, while benzimidazole compounds are typically stable and resistant to oxidation .

Scientific Research Applications

Antimicrobial Agents

Azole derivatives, which include compounds related to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide, have garnered attention for their potent antimicrobial properties. These compounds, particularly those featuring imidazole, benzimidazole, triazole, and tetrazole scaffolds, are recognized for their wide range of activities, high efficacy, good tolerability, and oral bioavailability. The pharmacological significance of these scaffolds, especially in the context of antimicrobial activity, has been documented, with emphasis on their efficacy against bacteria and fungi such as E. coli and C. albicans. The structural relationship between these compounds and their biological activity, supported by molecular docking studies, underlines their potential for synthesizing novel azole compounds with desirable antimicrobial activities. Triazole and imidazole scaffolds are especially highlighted for their importance in designing antimicrobial compounds, surpassing other azole derivatives like benzimidazole or tetrazole in this regard. These findings suggest that compounds related to this compound could be optimized for enhanced antimicrobial properties, adhering to the Lipinski rules for drug-likeness (Emami et al., 2022).

Mechanism of Action

The mechanism of action of a compound with both tetrazole and benzimidazole groups would depend on its specific structure and the context in which it’s used. For example, some benzimidazole derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with a compound containing both tetrazole and benzimidazole groups would depend on its specific structure and properties. Some tetrazole compounds can be explosive, while some benzimidazole compounds are used safely in pharmaceuticals .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNKLTMDARCXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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